1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its antibacterial properties. For instance, Goueffon et al. (1981) explored a closely related compound, highlighting its potential as a broad antibacterial agent suitable for treating systemic infections (Goueffon et al., 1981). Similarly, Sharma and Jain (2008) synthesized novel derivatives, finding them effective against various strains of bacteria (Sharma & Jain, 2008).
Structural Analysis
Research has also focused on the structural characteristics of this compound. For example, Ravindra et al. (2009) studied the crystal structure, emphasizing its layered sheet structure, which may contribute to its biological activities (Ravindra, Panpalia, & Jagarlapudi, 2009).
Synthesis and Modification
Several studies have been dedicated to the synthesis and modification of this compound. Fathalla and Pazdera (2017) developed a method for synthesizing piperazine substituted quinolones, providing insights into its chemical versatility (Fathalla & Pazdera, 2017). Yadav and Joshi (2008) reported on the synthesis of novel derivatives, demonstrating the compound's adaptability for various biomedical applications (Yadav & Joshi, 2008).
Photostability Studies
Mella, Fasani, and Albini (2001) investigated the photostability of a related quinolone derivative, which is crucial for understanding its behavior under different environmental conditions (Mella, Fasani, & Albini, 2001).
Antifungal and Antimicrobial Evaluation
Srinivasan et al. (2010) synthesized derivatives to assess their antimicrobial activities, indicating the compound’s potential in combating various microbial infections (Srinivasan et al., 2010). Patel and Patel (2010) also synthesized novel derivatives and evaluated their antifungal and antibacterial activities, further emphasizing its utility in antimicrobial therapy (Patel & Patel, 2010).
Properties
IUPAC Name |
1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-18-10-13(16(21)22)15(20)12-4-3-11(9-14(12)18)19-7-5-17-6-8-19/h3-4,9-10,17H,2,5-8H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRVKTJOLCCNCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCNCC3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527981 | |
Record name | 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54132-24-0 | |
Record name | 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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